

Guadecitabine Sodium: A Technical Guide to Preclinical Research Methodology

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Compound of Interest

Compound Name: *Guadecitabine sodium*

Cat. No.: *B584286*

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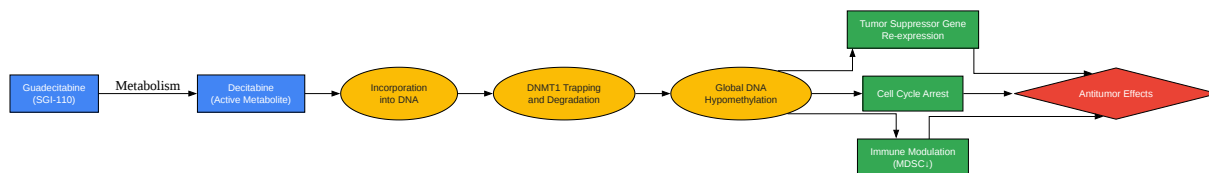
Introduction

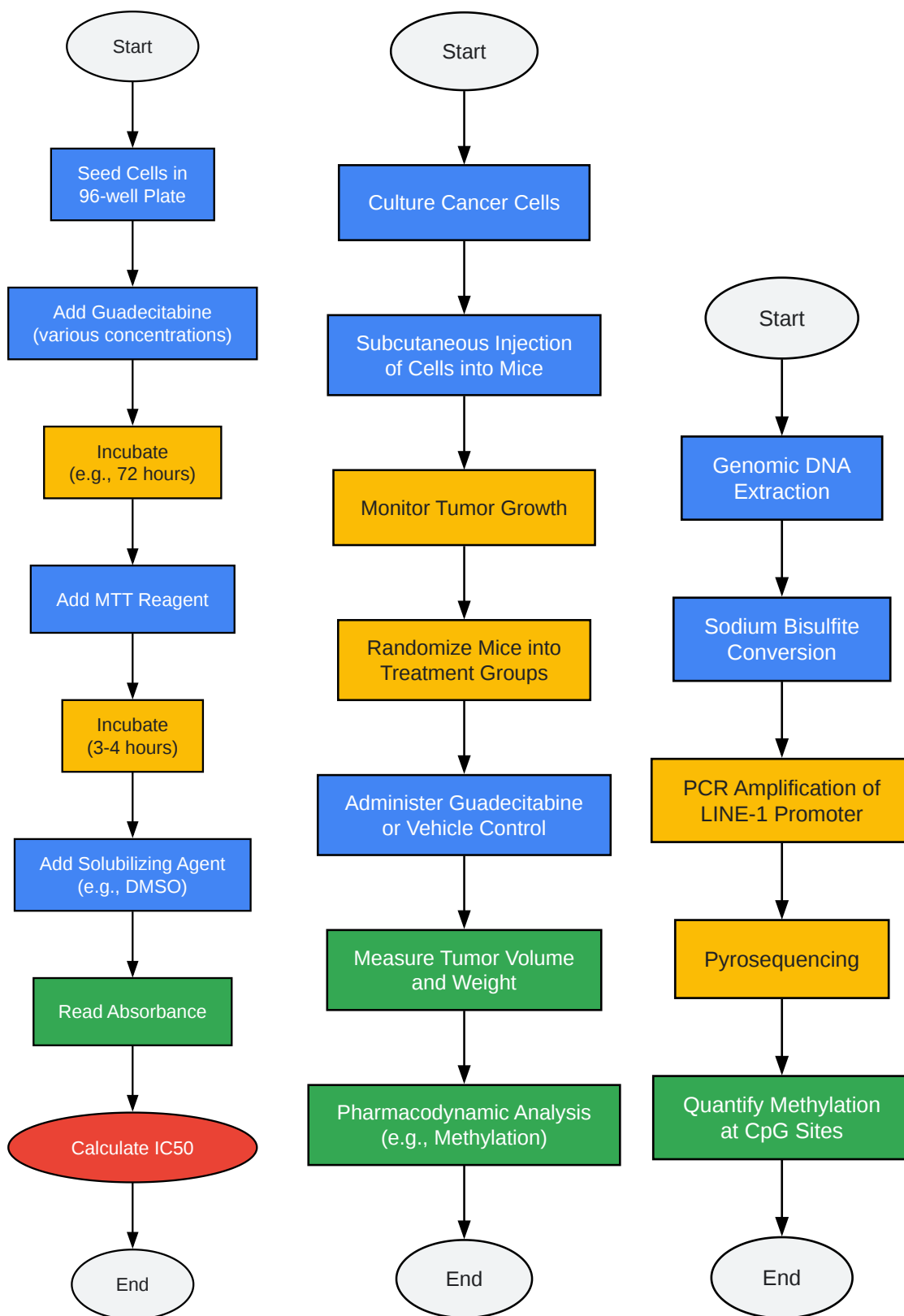
Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to overcome the limitations of first-generation agents. It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine.^{[1][2]} This extended exposure allows for more sustained inhibition of DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.^{[3][4]} This technical guide provides an in-depth overview of the methodologies employed in the preclinical evaluation of guadecitabine, with a focus on data presentation, experimental protocols, and the visualization of key biological pathways and workflows.

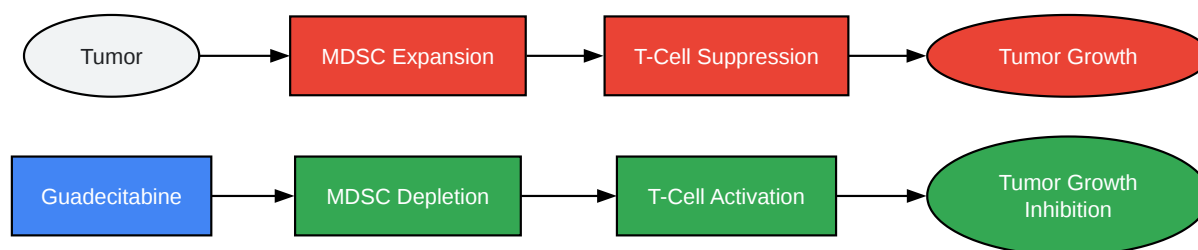
Mechanism of Action

Guadecitabine exerts its antineoplastic effects primarily through the inhibition of DNMT1.^{[1][3]} Following administration, it is converted to its active metabolite, decitabine, which is then incorporated into DNA. This incorporation traps DNMT1 on the DNA, leading to its degradation and subsequent global hypomethylation.^{[1][5]} This epigenetic reprogramming reactivates tumor suppressor genes, induces cell cycle arrest, and can promote apoptosis-independent cancer cell death.^{[1][3]} Furthermore, guadecitabine has been shown to modulate the tumor

microenvironment, notably by reducing the population of myeloid-derived suppressor cells (MDSCs) and enhancing anti-tumor immune responses.[6][7][8]







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